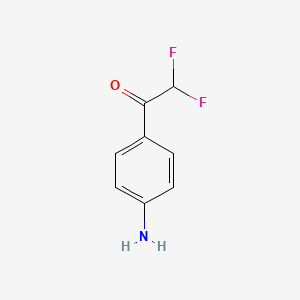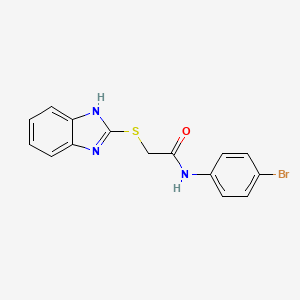![molecular formula C19H26N4OS B2724842 N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide CAS No. 689266-46-4](/img/structure/B2724842.png)
N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another method involves amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones .Chemical Reactions Analysis
The chemical reactions involving similar compounds include aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .Scientific Research Applications
Antitumor Activity
Quinazoline derivatives, including those structurally related to N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide, have been extensively studied for their antitumor properties. A study by Devegowda et al. (2016) on novel 4-anilinoquinazoline derivatives highlighted their pro-apoptotic activity mediated by the up-regulation of Bax and activation of poly(ADP-ribose) phosphatase, leading to apoptosis in Ehrlich Ascites Carcinoma cells. This indicates the potential of such compounds as anticancer agents through apoptosis induction (Devegowda et al., 2016).
Antiviral Activity
Another avenue of research involves the antiviral potential of quinazolinone derivatives. Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones that exhibited significant antiviral activity against a range of viruses, including influenza A and severe acute respiratory syndrome corona, by inhibiting viral replication. This suggests the utility of quinazolinone derivatives in developing antiviral agents (Selvam et al., 2007).
Mechanism of Action
The mechanism of action of these compounds is varied but often involves interaction with cellular enzymes or receptors. For instance, quinazoline sulfonamides have been evaluated for their inhibition of carbonic anhydrase, a crucial enzyme in various physiological processes, showing potent inhibitory activity and suggesting potential applications in treating conditions like glaucoma or cancer (Bozdağ et al., 2015).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of quinazoline derivatives to optimize their biological activity and develop novel compounds with improved efficacy and selectivity. Zhou et al. (2004) developed a general method for synthesizing N-(4-oxo-2-substituted-4H-quinazolin-3-yl)-substituted sulfonamides, demonstrating the versatility of quinazoline chemistry for medicinal applications (Zhou et al., 2004).
properties
IUPAC Name |
N-cyclopentyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4OS/c24-17(21-14-8-3-4-9-14)12-2-1-7-13-20-18-15-10-5-6-11-16(15)22-19(25)23-18/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,21,24)(H2,20,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTOLHYQSFVFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-((sec-butylimino)methyl)-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724763.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724765.png)

![3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B2724767.png)
![3-(3-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2724768.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2724769.png)

![N-(4-cyanophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2724775.png)
![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/no-structure.png)
![2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide](/img/structure/B2724777.png)

![trans-1-[2-(Methoxymethyl)cyclopropyl]methanamine](/img/structure/B2724780.png)
![4-({2-[3-(2,6-Dichlorophenyl)-4-(methoxycarbonyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2724782.png)